2-(1H-1,3-benzodiazol-1-yl)-N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}acetamide
説明
This compound features a cyclohexane core substituted with two benzimidazole (1H-1,3-benzodiazolyl) moieties at positions 1 and 2, linked via an acetamide bridge. The structure combines the rigidity of the cyclohexyl group with the aromatic and hydrogen-bonding capabilities of benzimidazole, making it a promising candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring dual heterocyclic interactions.
特性
IUPAC Name |
2-(benzimidazol-1-yl)-N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O/c29-22(14-28-15-25-20-7-3-4-8-21(20)28)24-13-16-9-11-17(12-10-16)23-26-18-5-1-2-6-19(18)27-23/h1-8,15-17H,9-14H2,(H,24,29)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGHRZTTWXTHAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC(=O)CN2C=NC3=CC=CC=C32)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Substituent Diversity : The target compound lacks triazole or thiazole moieties present in analogs like 9a and 6m , which are critical for antiviral activity in related compounds .
- Cyclohexyl vs.
- Benzimidazole Positioning : The dual benzodiazolyl groups (1-yl and 2-yl) may enable unique binding modes compared to single-benzimidazole analogs like 9a or 9c .
Comparison with Analogous Syntheses :
- Compound 9a : Synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry), yielding 75–85% .
- Compound 6m : Produced via 1,3-dipolar cycloaddition between azide and alkyne intermediates (yield: 70–80%) .
- 10VP91 : Requires multi-step coupling involving LiOH-mediated hydrolysis and carbodiimide-mediated amidation (yield: ~70%) .
Pharmacological Activities:
- Antiviral Activity : Compounds 9a–9e () and 13/17 () show anti-HCV activity (EC50: 2–10 µM), attributed to triazole-thiazole motifs enhancing target binding . The target compound’s lack of these groups may limit antiviral potency.
- Anticancer Potential: Benzothiazole analogs () inhibit cancer cell proliferation (IC50: <10 µM) via intercalation or enzyme inhibition . The dual benzimidazole groups in the target compound could mimic this mechanism.
- Enzyme Binding : Molecular docking studies () suggest triazole-containing analogs adopt specific binding poses with α-glucosidase, while benzimidazole derivatives may target proteases or kinases .
Physicochemical Properties:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
